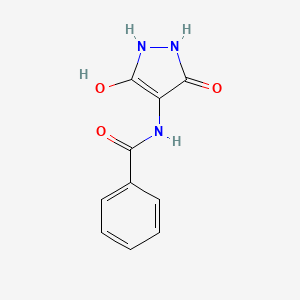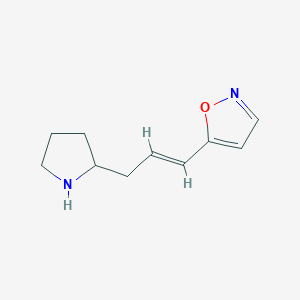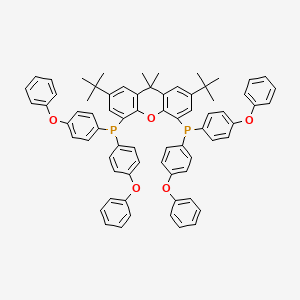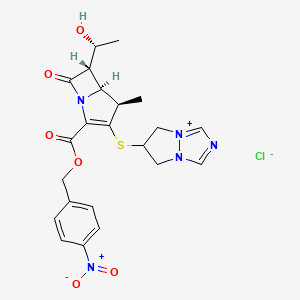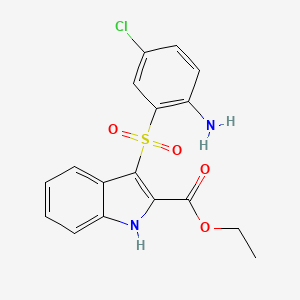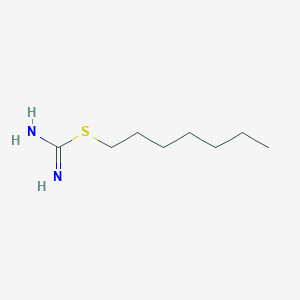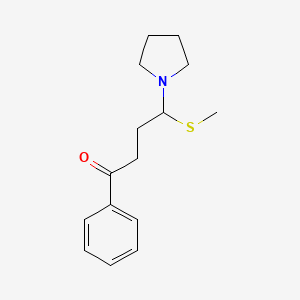
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of toluene with 4-methylvaleroyl chloride to produce 4-methyl-1-(4-methylphenyl)pentan-1-one.
Bromination: The resulting product is then brominated to form 2-bromo-4-methyl-1-(4-methylphenyl)pentan-1-one.
Substitution Reaction: Finally, the brominated compound undergoes a substitution reaction with pyrrolidine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the brominated intermediate stage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Pyrrolidine is used as a nucleophile in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Pyrrolidine-substituted products.
Wissenschaftliche Forschungsanwendungen
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of synthetic cathinones.
Wirkmechanismus
The mechanism of action of 4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one involves the inhibition of dopamine and norepinephrine reuptake. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission . The compound does not significantly affect serotonin reuptake, making it selective for dopamine and norepinephrine transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrovalerone: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one.
MDPV: 3,4-Methylenedioxypyrovalerone.
α-PVP: Alpha-pyrrolidinopentiophenone.
Uniqueness
4-(Methylthio)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a methylthio group that influences its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C15H21NOS |
|---|---|
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
4-methylsulfanyl-1-phenyl-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NOS/c1-18-15(16-11-5-6-12-16)10-9-14(17)13-7-3-2-4-8-13/h2-4,7-8,15H,5-6,9-12H2,1H3 |
InChI-Schlüssel |
BMHNCEOWDLMMFF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CCC(=O)C1=CC=CC=C1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




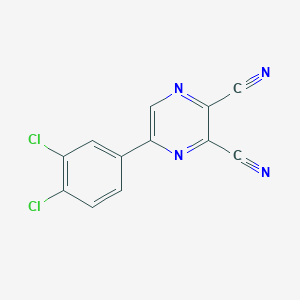
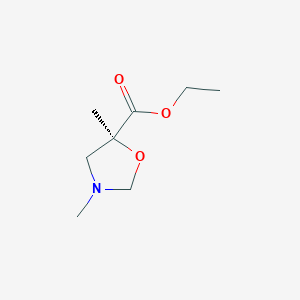
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
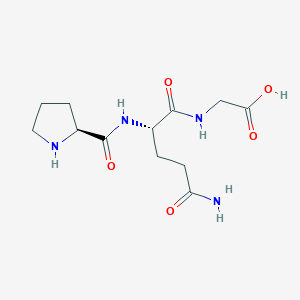
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
